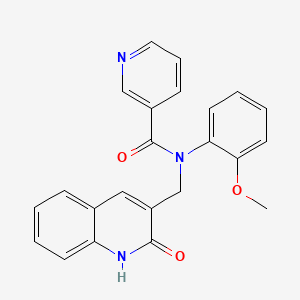
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPD belongs to the oxadiazole class of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is complex and not fully understood. It is known to act as an agonist at metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Activation of these receptors leads to the modulation of various signaling pathways, including the regulation of neurotransmitter release and synaptic plasticity. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to enhance synaptic plasticity, leading to improvements in learning and memory. Additionally, N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have analgesic effects, making it a potential therapeutic agent for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been extensively studied, making it a valuable tool for researchers. However, there are also some limitations to the use of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments. It has been found to have low selectivity for mGluR1 and mGluR5, which can lead to off-target effects. Additionally, N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research related to N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective agonists for mGluR1 and mGluR5. This could lead to the development of more targeted therapeutic agents for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide on neuronal function and behavior. This could provide valuable insights into the potential therapeutic applications of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. Finally, the development of new synthesis methods for N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and related compounds could lead to the discovery of new chemical entities with interesting biological properties.
Métodos De Síntesis
The synthesis of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the acylation of the oxadiazole ring with propanoyl chloride to yield N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. The purity of N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers. N-(4-acetamidophenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in studies related to neurotransmitter release, synaptic plasticity, and pain modulation. It has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-13-6-8-14(9-7-13)22-17(26)10-11-18-23-19(24-27-18)15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBXMXYZLULRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)



![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)



